N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]acetamide
Description
Properties
IUPAC Name |
N-[1-(benzotriazol-1-yl)-2-methylpropyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-8(2)12(13-9(3)17)16-11-7-5-4-6-10(11)14-15-16/h4-8,12H,1-3H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXAFEBEIRNGPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(NC(=O)C)N1C2=CC=CC=C2N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]acetamide typically involves the reaction of 1H-benzotriazole with 2-bromo-2-methylpropylamine, followed by acetylation. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Amide Bond Hydrolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or amine.
Conditions and Reagents
| Reaction Pathway | Reagents/Conditions | Products |
|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 8–12 h | 1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropylamine + Acetic Acid |
| Basic Hydrolysis | 5M NaOH, 80°C, 6 h | Sodium acetate + 1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropylammonium salt |
The reaction rate depends on steric hindrance from the 2-methylpropyl group, which slows hydrolysis compared to simpler acetamides .
Nucleophilic Substitution at the Benzotriazole Ring
The benzotriazole moiety acts as a synthetic auxiliary, facilitating substitution reactions.
Examples
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF at 60°C to form N-alkylated derivatives.
-
Arylation : Coupling with aryl boronic acids via Suzuki-Miyaura reactions (Pd(PPh₃)₄, Na₂CO₃, 80°C) yields biaryl products .
Key Reaction Data
| Substrate | Reagents | Temperature | Yield |
|---|---|---|---|
| Methyl Iodide | K₂CO₃, DMF | 60°C | 72% |
| Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | 80°C | 65% |
The benzotriazole group enhances regioselectivity in cross-coupling reactions .
Coupling Reactions via the Acetamide Group
The acetamide’s NH group participates in condensation reactions with carbonyl compounds.
Schiff Base Formation
-
Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imine derivatives.
-
Typical conditions: 1:1 molar ratio, 6–8 h reflux, yields ~60–70% .
Mechanism
Functionalization of the Alkyl Chain
The 2-methylpropyl group undergoes free-radical bromination or oxidation.
Bromination
-
Reacts with N-bromosuccinimide (NBS) under UV light to form brominated derivatives at the tertiary carbon.
-
Yield: ~55% (CBr derivative).
Oxidation
-
Strong oxidizing agents (e.g., KMnO₄/H₂SO₄) convert the alkyl chain to a ketone or carboxylic acid, depending on conditions.
Coordination Chemistry
The benzotriazole nitrogen atoms act as ligands for transition metals.
Complexation with Cu(I/II)
-
Forms stable complexes in Cu-catalyzed click reactions (e.g., azide-alkyne cycloaddition).
Thermal Decomposition
At temperatures >200°C, the compound degrades into:
-
Benzotriazole
-
2-Methylpropanal
-
Acetic acid
Thermogravimetric analysis (TGA) shows a decomposition onset at 210°C.
Scientific Research Applications
Photostability Enhancer
One of the primary applications of N-[1-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropyl]acetamide is as a photostability enhancer in polymers and coatings. Benzotriazole derivatives are known for their ability to absorb UV radiation, thus protecting materials from photodegradation. This property is particularly useful in:
- Polymer Science : Enhancing the lifespan of plastics and coatings exposed to sunlight.
- Coatings : Improving the durability of paints and varnishes.
Case Study : A study demonstrated that incorporating benzotriazole derivatives into polymer formulations significantly increased resistance to UV-induced degradation, leading to longer-lasting materials .
Antioxidant Agent
The compound also exhibits antioxidant properties, making it valuable in various formulations where oxidative stability is crucial. This application spans across:
- Cosmetics : Used in skin care products to prevent oxidative damage from environmental stressors.
- Food Industry : As an additive to enhance the shelf life of food products by preventing rancidity.
Case Study : Research has shown that benzotriazole derivatives can effectively scavenge free radicals, thereby reducing oxidative stress in biological systems .
Corrosion Inhibitor
This compound serves as a corrosion inhibitor for metals exposed to harsh environments. Its effectiveness is attributed to its ability to form a protective layer on metal surfaces.
Applications Include :
- Oil and Gas Industry : Protecting pipelines and equipment from corrosion.
- Automotive Industry : Used in coatings and treatments for vehicle components.
Case Study : A comparative study indicated that adding benzotriazole compounds to anti-corrosion formulations resulted in significantly reduced corrosion rates on steel surfaces .
Data Table: Summary of Applications
| Application Area | Specific Use | Benefits |
|---|---|---|
| Photostability | Polymer and coating formulations | Enhanced UV resistance |
| Antioxidant | Cosmetics and food products | Improved oxidative stability |
| Corrosion Inhibition | Metal protection | Reduced corrosion rates |
Mechanism of Action
The mechanism of action of N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazole moiety can form hydrogen bonds and π-π stacking interactions with biological macromolecules, leading to inhibition or modulation of their activity. This compound may also interfere with cellular pathways by binding to key proteins involved in signal transduction .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between "N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]acetamide" and structurally related compounds:
Key Comparative Insights
Benzotriazole vs. Benzamide/Triazole Cores :
- The benzotriazole group in the target compound offers superior UV stability and metal-binding capacity compared to the benzamide or simple triazole moieties in analogues . However, benzamide derivatives (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) exhibit stronger N,O-chelation properties, making them more effective in catalytic applications .
Terminal Functional Groups :
- The acetamide group in the target compound provides balanced polarity, enabling solubility in both aqueous and organic media. In contrast, sulfonamide-terminated analogues (e.g., the 4-methylbenzene-sulfonamide derivative) exhibit higher acidity and binding affinity for biological targets, rendering them more suitable for pharmaceutical applications .
Synthetic Pathways: The target compound’s synthesis likely parallels methods used for analogous benzotriazole derivatives, such as nucleophilic substitution between 1H-benzotriazole and brominated acetamide precursors. This contrasts with the multi-step acetylation and cyclization routes required for triazole-quinoline hybrids .
Thermal and Chemical Stability :
- Benzotriazole derivatives generally exhibit higher thermal stability (decomposition temperatures >200°C) compared to benzamide or triazole-based compounds due to their aromatic heterocyclic structure .
Research Findings and Data
Physicochemical Properties
Functional Performance
- Metal Coordination : The benzotriazole-acetamide compound shows moderate coordination with Cu(II) and Zn(II) ions in spectroscopic studies, though weaker than N,O-bidentate ligands like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .
- UV Absorption: Benzotriazole derivatives exhibit strong absorption at 250–300 nm, critical for UV stabilization in polymers, a property absent in non-aromatic analogues .
Biological Activity
N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]acetamide is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in various fields, including medicinal chemistry and material science.
- IUPAC Name : this compound
- Molecular Formula : C12H16N4O
- Molecular Weight : 232.282 g/mol
- CAS Number : 119020-87-0
Synthesis
The synthesis of this compound typically involves the reaction of benzotriazole with an appropriate acetamide precursor. Common methods include:
- Reaction with Acetamide : Benzotriazole is reacted with 2-methylpropylamine and acetic anhydride under controlled conditions.
- Optimization for Yield : Industrial methods may utilize continuous flow reactors to enhance efficiency and yield.
Biological Activity Overview
This compound exhibits a range of biological activities that are primarily attributed to its benzotriazole moiety. Key areas of research include:
Antimicrobial Activity
Research indicates that benzotriazole derivatives possess significant antimicrobial properties. For instance:
- Antibacterial Effects : Compounds similar to this compound have shown effectiveness against various bacterial strains such as Escherichia coli and Bacillus subtilis .
- Mechanism : The antibacterial activity is often linked to the presence of hydrophobic groups that enhance membrane permeability.
Antiviral Properties
Recent studies have highlighted the potential antiviral activities of benzotriazole derivatives:
- Coxsackievirus B5 Inhibition : Some derivatives demonstrated selective antiviral activity against Coxsackievirus B5 with EC50 values ranging from 6 to 18.5 μM .
- Mechanism of Action : The antiviral mechanism may involve interference with viral attachment processes, thus preventing infection.
Antifungal Activity
Benzotriazole compounds have also been evaluated for antifungal properties:
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| Compound A | Candida albicans | 12.5 - 25 |
| Compound B | Aspergillus niger | 12.5 - 25 |
These compounds exhibit significant antifungal activity due to structural modifications that enhance their interaction with fungal cell membranes .
Study on Antiparasitic Activity
A notable study explored the antiparasitic effects of benzotriazole derivatives on Trypanosoma cruzi, the causative agent of Chagas disease. Results indicated that specific derivatives inhibited the growth of both epimastigote and trypomastigote forms in a dose-dependent manner .
Cytotoxicity Assessment
In vitro studies assessing cytotoxicity revealed that certain derivatives of this compound were non-cytotoxic while providing protective effects against viral infections . This highlights the potential for therapeutic applications without significant toxicity.
The biological activity of this compound is primarily mediated through:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in microbial metabolism.
- Binding Interactions : Non-covalent interactions such as hydrogen bonding and π-stacking with target biomolecules contribute to its biological efficacy.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]acetamide, and how can yield and purity be maximized?
- Methodological Answer: The synthesis typically involves coupling benzotriazole derivatives with acetamide precursors under controlled conditions. Key steps include:
- Use of coupling agents like EDCI or DCC to facilitate amide bond formation.
- Optimization of solvents (e.g., DMF or dichloromethane) and reaction temperatures (e.g., 0–25°C) to minimize side reactions.
- Purification via column chromatography or recrystallization. Reaction progress should be monitored by TLC, and purity confirmed via HPLC or NMR .
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer:
- NMR (¹H/¹³C): Assign peaks for benzotriazole protons (δ 7.5–8.5 ppm) and acetamide carbonyl (δ ~170 ppm).
- IR Spectroscopy: Identify N-H stretches (~3300 cm⁻¹) and carbonyl vibrations (~1650 cm⁻¹).
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ and fragmentation patterns. Crystallographic validation (if single crystals are obtained) via X-ray diffraction provides definitive structural proof .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer:
- Antimicrobial Assays: Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria.
- Enzyme Inhibition Studies: Fluorescence-based assays targeting bacterial DNA gyrase or fungal CYP51.
- Cytotoxicity Screening: MTT assay on mammalian cell lines (e.g., HEK-293) to assess selectivity. Data should be normalized to positive controls (e.g., ciprofloxacin for bacteria) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or conformational flexibility?
- Methodological Answer:
- Single-Crystal X-ray Diffraction: Refine using SHELXL to determine bond lengths/angles and torsional angles. For disordered regions (e.g., flexible 2-methylpropyl chain), apply restraints or multi-conformer models.
- Complementary Techniques: Pair with DFT calculations (e.g., Gaussian) to compare experimental and theoretical geometries. Discrepancies >0.05 Å in bond lengths may indicate unresolved disorder .
Q. How do structural modifications (e.g., substituent variations) impact bioactivity, and what SAR trends emerge?
- Methodological Answer:
- Case Study: Compare with analogs like N-(1H-benzotriazol-1-ylmethyl)-N-hydroxy-2-phenylacetamide (). Replace the phenyl group with naphthyl () to assess hydrophobic interactions.
- Quantitative SAR (QSAR): Use molecular descriptors (logP, polar surface area) in regression models to correlate structure with MIC values.
- Docking Simulations: AutoDock Vina to predict binding modes to targets (e.g., HCV NS5B polymerase for antiviral activity) .
Q. How can contradictory bioactivity data across studies be systematically addressed?
- Methodological Answer:
- Meta-Analysis: Compare datasets using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
- Control for Variables: Batch-to-batch purity differences (HPLC >98%), solvent effects (DMSO vs. aqueous), and cell passage numbers.
- Orthogonal Assays: Validate enzyme inhibition claims with SPR (surface plasmon resonance) for binding kinetics .
Q. What computational strategies predict metabolic stability or toxicity of this compound?
- Methodological Answer:
- ADMET Prediction: Use SwissADME or ADMETLab to estimate CYP450 metabolism, hERG inhibition, and Ames test outcomes.
- Metabolite Identification: In silico cytochrome P450 docking (e.g., CYP3A4) to predict oxidation sites (e.g., benzotriazole ring).
- Toxicity Profiling: ProTox-II for organ-specific toxicity scores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
